Dual Complement Pathway Inhibition
Eupalinolide K is the only eupalinolide for which patent data demonstrate potent inhibition of both the classical and alternative complement pathways [1]. In a standardized hemolysis assay using sensitized sheep erythrocytes, Eupalinolide K achieved 50% inhibition of complement-mediated hemolysis (CH50) at concentrations that are pharmacologically actionable, while the same patent explicitly states that no prior art exists for complement inhibition by other eupalinolides [1]. The alternative pathway activity was confirmed using an EGTA‑based assay with rabbit erythrocytes, confirming broad complement-targeting capability [1].
| Evidence Dimension | Anti-complement activity (classical and alternative pathways) |
|---|---|
| Target Compound Data | Eupalinolide K CH50 < 500 µM (patent examples indicate efficacy at low micromolar range; exact IC50 values are embedded in the patent tables) [1] |
| Comparator Or Baseline | Other eupalinolides (J, G, H, I, O) – no reported anti-complement activity |
| Quantified Difference | Unique profile: Eupalinolide K is the only congener with documented dual-pathway complement inhibition |
| Conditions | Classical pathway: sensitized sheep RBC hemolysis assay; Alternative pathway: EGTA‑chelated rabbit RBC assay; Complement source: normal human serum |
Why This Matters
For any research or drug development program targeting complement-driven diseases (e.g., rheumatoid arthritis, lupus, ischemia‑reperfusion injury), only Eupalinolide K among the eupalinolides offers this validated pharmacological modality.
- [1] Patent CN103520153A. Application of Eupalinolide K in preparing anticomplement drugs. Published 2014-01-22. View Source
